N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide, also known as HON-Suc-NO2, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the treatment of several diseases and its unique mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses. This compound inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a key regulator of the pathway. This inhibition leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been shown to have neuroprotective effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide is its unique mechanism of action. It inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This makes this compound a potentially useful compound for the treatment of several diseases. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide. One direction is the further study of its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the exact mechanism of action of this compound and its effects on the immune system. Finally, the development of more soluble forms of this compound may make it more useful in certain experiments.
Synthesemethoden
The synthesis of N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide involves a multi-step process that starts with the reaction between 3-hydroxyphenylacetic acid and 1-bromo-3-chloropropane. The resulting product is then reacted with N,N-dimethylformamide to obtain a spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with succinic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties that may be beneficial in the treatment of these diseases. Additionally, this compound has been studied for its potential use as a neuroprotective agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
N'-(3-hydroxyphenyl)-N-(1-oxaspiro[4.4]nonan-3-yl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-15-5-3-4-13(10-15)19-16(22)6-7-17(23)20-14-11-18(24-12-14)8-1-2-9-18/h3-5,10,14,21H,1-2,6-9,11-12H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAIGKCGGSSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)NC(=O)CCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.